molecular formula C12H11NO3 B8705813 4-Hydroxyquinoline-3-carboxylic acid ethyl ester

4-Hydroxyquinoline-3-carboxylic acid ethyl ester

Cat. No.: B8705813
M. Wt: 217.22 g/mol
InChI Key: LKIBSJCOAXOWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxyquinoline-3-carboxylic acid ethyl ester is a chemical compound belonging to the quinolone family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinolones are heterocyclic aromatic organic compounds with a wide range of therapeutic potentials, including antibacterial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxyquinoline-3-carboxylic acid ethyl ester can be synthesized through various methods. One common approach involves the cyclopropanation-ring expansion of 3-chloroindoles with α-halodiazoacetates. This method utilizes Rhodium (II) catalysis to achieve high selectivity and yield . Another method involves the reaction of 6-substituted-2-aminopyridine with diethyl ethoxymethylenemalonate, followed by cyclization using Dowtherm A or diethyl phthalate .

Industrial Production Methods: Industrial production of ethyl 4-quinolone-3-carboxylate often employs scalable and efficient methodologies. For instance, a green and efficient synthetic methodology has been developed for the synthesis of N-1 substituted 4-quinolone-3-carboxamides, which can be adapted for the production of ethyl 4-quinolone-3-carboxylate .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinolone derivatives, which have significant biological and pharmaceutical activities .

Scientific Research Applications

4-Hydroxyquinoline-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-quinolone-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, quinolone derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription . This mechanism is crucial for their antibacterial activity.

Comparison with Similar Compounds

Uniqueness: 4-Hydroxyquinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern and the resulting biological activities. Its versatility in chemical reactions and applications in various fields makes it a valuable compound in both research and industry .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 4-oxo-3H-quinoline-3-carboxylate

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-13-10-6-4-3-5-8(10)11(9)14/h3-7,9H,2H2,1H3

InChI Key

LKIBSJCOAXOWJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=NC2=CC=CC=C2C1=O

Origin of Product

United States

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